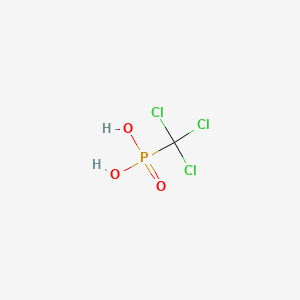
1-(Dimethylamino)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)propan-2-yl acetate is an organic compound with the molecular formula C7H15NO2. It is an ester derivative of 1-(Dimethylamino)-2-propanol and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)propan-2-yl acetate can be synthesized through the esterification of 1-(Dimethylamino)-2-propanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)propan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1-(Dimethylamino)-2-propanol and acetic acid in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: 1-(Dimethylamino)-2-propanol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: 1-(Dimethylamino)-2-propanol.
Scientific Research Applications
1-(Dimethylamino)propan-2-yl acetate is utilized in several scientific research fields:
Chemistry: As an intermediate in organic synthesis, it is used to produce various compounds and materials.
Biology: It may be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound can be a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Dimethylamino)propan-2-yl acetate exerts its effects depends on its application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions to form desired products. Its molecular targets and pathways are specific to the reactions it undergoes, such as esterification, hydrolysis, and reduction.
Comparison with Similar Compounds
Similar Compounds
1-(Dimethylamino)-2-propanol: The parent alcohol from which the ester is derived.
2-(Dimethylamino)ethyl acetate: Another ester with similar functional groups.
N,N-Dimethylisopropanolamine: A related compound with similar chemical properties.
Uniqueness
1-(Dimethylamino)propan-2-yl acetate is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to its parent alcohol and other related esters. Its applications in organic synthesis and industrial production highlight its versatility and importance in various fields.
Properties
CAS No. |
32188-28-6 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(dimethylamino)propan-2-yl acetate |
InChI |
InChI=1S/C7H15NO2/c1-6(5-8(3)4)10-7(2)9/h6H,5H2,1-4H3 |
InChI Key |
UNAHOIFQEOHOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11964887.png)



![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964899.png)

![(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11964919.png)

![5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964931.png)


![10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964944.png)
